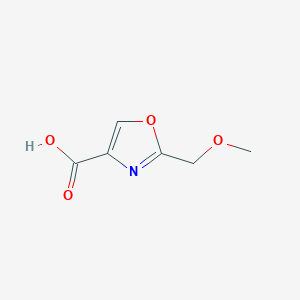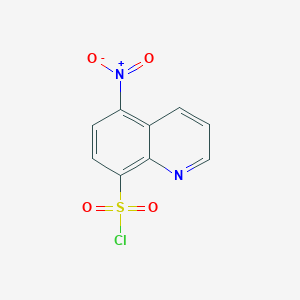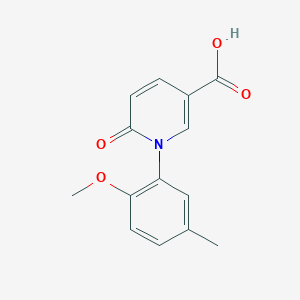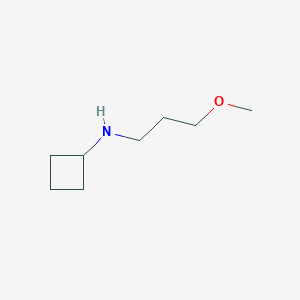
2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid
Übersicht
Beschreibung
2-(Methoxymethyl)-1,3-oxazole-4-carboxylic acid, also known as MOMOCA, is a heterocyclic organic compound that belongs to the oxazole family. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
Generation in Zinc Derivative Synthesis
2-(Bromomethyl)-4-carbethoxy-1,3-oxazole reacts with zinc to create a new heteroaromatic organozinc derivative. This has potential applications in the synthesis of virginiamycin and other streptogramin antibiotics (Gangloff, Aakermark, & Helquist, 1992).
Role in Abnormal Diels–Alder Reactions
2-Alkyl- or 2-aryl-substituted 5-methoxy-4-(p-nitrophenyl)oxazoles react with tetracyanoethylene, leading to various methyl esters through oxazole ring opening. This suggests applications in understanding zwitterionic reaction mechanisms and in structural analysis via X-ray crystallography (Ibata et al., 1992).
Intermediate in Peptide Synthesis
The structures of 2-alkoxy-5(4H)-oxazolones derived from certain amino acids have been solved by X-ray diffraction, providing insights into their role as intermediates in peptide synthesis. This offers understanding into their bond distances and electron delocalization in the CN π-system (Crisma et al., 1997).
Application in Macrolide Synthesis
Oxazoles like 2-(ω-hydroxyalkyl)-4,5- diphenyloxazoles have been used in the synthesis of macrolides, such as recifeiolide and curvularin. This involves an oxidation-acylation sequence, demonstrating oxazoles' utility as activated carboxylic acids in organic synthesis (Wasserman, Gambale, & Pulwer, 1981).
Wirkmechanismus
Target of action
Without specific studies, it’s hard to predict the exact biological targets of this compound. Oxazole derivatives are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer activities . The methoxymethyl group might influence the compound’s interaction with its targets.
Eigenschaften
IUPAC Name |
2-(methoxymethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-3-5-7-4(2-11-5)6(8)9/h2H,3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWXGYGPOUJWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1427996.png)






![[1-(2-Chlorophenyl)cyclobutyl]methanamine](/img/structure/B1428009.png)
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid](/img/structure/B1428011.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate](/img/structure/B1428013.png)
![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428014.png)


![[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1428019.png)